molecular formula C11H9NO3 B1590981 7-Methoxyquinoline-3-carboxylic acid CAS No. 474659-26-2

7-Methoxyquinoline-3-carboxylic acid

Cat. No. B1590981
M. Wt: 203.19 g/mol
InChI Key: LDMIDFLMDWSHMF-UHFFFAOYSA-N
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Description

7-Methoxyquinoline-3-carboxylic acid is a chemical compound with the empirical formula C11H9NO3 . It has a molecular weight of 203.19 and is typically available in solid form .


Molecular Structure Analysis

The SMILES string for 7-Methoxyquinoline-3-carboxylic acid is COc1ccc2cc(cnc2c1)C(O)=O . This indicates that the molecule contains a methoxy group (OCH3) attached to a quinoline ring, which in turn is attached to a carboxylic acid group (COOH).


Physical And Chemical Properties Analysis

7-Methoxyquinoline-3-carboxylic acid is a solid compound . Its molecular weight is 203.19 , and its empirical formula is C11H9NO3 .

Scientific Research Applications

Neuropharmacological Studies

Research indicates that derivatives of tetrahydroisoquinoline-3-carboxylic acids, which are structurally related to 7-Methoxyquinoline-3-carboxylic acid, show significant effects on the behavior of mice. These compounds have been synthesized and observed to transiently increase locomotor activity in mice after peripheral injection. Notably, some of these compounds, including the 7-hydroxy and 7-hydroxy-6-methoxy derivatives, have been identified as endogenous compounds in the rat brain, suggesting a potential physiological role. This finding could have implications for understanding neuropharmacological mechanisms and developing therapeutic strategies for neurological conditions (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).

Metal Ion Complexation and Antibacterial Activity

The complexation behavior of metal ions by methoxyquinolones, including 7-methoxyquinoline-3-carboxylic acid derivatives, has been studied with regard to their antibacterial activity. The formation constants for the complexation of copper(II) and magnesium(II) by these compounds suggest that lipid solubility is not a major determinant of their antibacterial mechanism. Instead, the formation of 1:1 drug-metal complexes might play a significant role. This insight into the interaction between methoxyquinolones and metal ions can aid in the design of new antibacterial agents with improved efficacy and reduced resistance potential (Bailey, Cole, Goodfield, May, Dreyfuss, Midgley, & Williams, 1984).

Photolabile Precursors for Neuroactive Amino Acids

The photocleavage efficiency of 1-acyl-7-nitroindolines, closely related to 7-Methoxyquinoline-3-carboxylic acid, has been explored for its potential in generating neuroactive amino acids. Electron-donating substituents, like the 4-methoxy group, have been found to enhance photolysis efficiency significantly. This property makes such compounds valuable as photolabile precursors for the controlled release of neuroactive substances, with potential applications in neuroscience research and drug delivery systems (Papageorgiou & Corrie, 2000).

Excited-State Double Proton Transfer

7-Hydroxyquinoline-8-carboxylic acid, another derivative, undergoes excited-state intramolecular double proton transfer (ESIDPT), resulting in a unique tautomer emission. This demonstrates an intrinsic proton relay system capable of undergoing intramolecular double proton transfer in the excited state. The understanding of such processes is crucial for the development of novel photophysical and photochemical applications, including sensors and organic light-emitting diodes (OLEDs) (Tang et al., 2011).

properties

IUPAC Name

7-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-3-2-7-4-8(11(13)14)6-12-10(7)5-9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMIDFLMDWSHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562884
Record name 7-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyquinoline-3-carboxylic acid

CAS RN

474659-26-2
Record name 7-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxyquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 7-methoxy-3-ethoxycarbonylquinoline hydrochloride (Step C, 1.45 g, 5.4 mmol) in EtOH (24 mL) was added at RT 2N NaOH (8 mL, 16 mmol). The reaction was stirred at RT overnight. After concentration under vacuum, the mixture was acidified with 1N HCl. The resulting solid was filtered off, washed with water and dried over P2O5 to give 7-methoxy-3-carboxyquinoline.
Name
7-methoxy-3-ethoxycarbonylquinoline hydrochloride
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the intermediate from step C (399 mg, mmol) in THF (6 mL) was added methanol (1 mL) followed by NaOH (5N, 1.5 mL). After stirring at room temperature for 18 hours the reaction was concentrated in vacuo. The residue was acidified with 1N HCl (10 mL). The solution was concentrated in vacuo and azeotroped with toluene (4×). This material was used in the next step without any further purification.
Quantity
399 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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